molecular formula C19H18FNO3S B2695884 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide CAS No. 880807-73-8

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide

Cat. No.: B2695884
CAS No.: 880807-73-8
M. Wt: 359.42
InChI Key: MQWJYRDFMVDSFC-UHFFFAOYSA-N
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Description

“N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields, including medicinal chemistry, due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide” typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Introduction of the dioxo group: Oxidation of the thiophene ring using an oxidizing agent such as hydrogen peroxide or a peracid.

    Attachment of the 4-ethylphenyl group: This can be done through a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride and an appropriate catalyst.

    Fluorination: Introduction of the fluorine atom at the desired position on the benzamide ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines and alcohols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for advanced materials.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes.

    Receptor Binding: Binds to certain receptors, influencing biological pathways.

Medicine

    Drug Development: Potential use in developing new pharmaceuticals.

    Diagnostics: Used in imaging techniques for disease detection.

Industry

    Agriculture: Used in the synthesis of agrochemicals.

    Manufacturing: Incorporated into specialty chemicals for various applications.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding.

    Receptor Binding: Interacts with specific receptors, modulating their activity.

    Chemical Reactivity: Undergoes specific chemical reactions that lead to desired outcomes in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethylphenyl)-3-fluorobenzamide: Lacks the thiophene ring and dioxo group.

    N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide: Lacks the 4-ethylphenyl group.

Uniqueness

“N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide” is unique due to the presence of both the thiophene ring with a dioxo group and the 4-ethylphenyl group, which may confer specific biological and chemical properties not found in similar compounds.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c1-2-14-6-8-17(9-7-14)21(18-10-11-25(23,24)13-18)19(22)15-4-3-5-16(20)12-15/h3-12,18H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWJYRDFMVDSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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